molecular formula C9H18N2O2S B2941747 N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide CAS No. 2109702-02-3

N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide

Cat. No.: B2941747
CAS No.: 2109702-02-3
M. Wt: 218.32
InChI Key: VVZLYSPGLHNKCR-UHFFFAOYSA-N
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Description

“N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide” is a chemical compound used in scientific research . It has a unique structure and properties that make it a versatile material for studying various biological and chemical processes.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H18N2O2S/c1-14(12,13)11-6-8-5-10-7-9(8)3-2-4-9/h8,10-11H,2-7H2,1H3 . This indicates that the compound has a molecular weight of 218.32 .

Scientific Research Applications

Chemical Reactions and Synthesis

Several studies have explored the reactions of compounds structurally related to N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide, showcasing their versatility in organic synthesis. For example, the reactions of hydroxymethyl derivatives with methanesulfonyl chloride have been studied, illustrating the pathway to various functional derivatives through nucleophilic substitution (Khoroshunova et al., 2021). Additionally, the stereospecific synthesis of 1,6-dioxadecalins and linked ditetrahydrofurans through rearrangement of steroidal spiroacetals highlights the intricate reactions possible with these compounds (Betancor et al., 1998).

Physicochemical Properties

Research into the physicochemical characteristics of compounds similar to this compound, such as L-691, 121, emphasizes the importance of understanding stability, solubility, and dissolution properties in the development of new drugs (Dubost et al., 1996).

Drug Discovery Applications

The synthesis of new scaffolds for drug discovery, such as 6-azaspiro[4.3]alkanes from ketones, underscores the potential of these compounds in the pharmaceutical industry (Chalyk et al., 2017). These scaffolds are innovative and offer a platform for the development of novel therapeutic agents.

Structural Studies

Studies on the structural aspects of derivatives, focusing on their supramolecular assembly and the effect of substitution, provide insights into the molecular interactions and architecture of these compounds. Such understanding is crucial for tailoring the properties of new chemical entities (Dey et al., 2015).

Mechanism of Action

The mechanism of action for “N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide” is not specified in the available resources. Its unique structure suggests potential for various biological and chemical processes, but specific interactions and effects would need to be determined through further study.

It has a storage temperature of 4 degrees Celsius . The compound’s CAS Number is 2109702-02-3 .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if ingested, in contact with skin, if it gets in the eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-(6-azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-14(12,13)11-6-8-5-10-7-9(8)3-2-4-9/h8,10-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZLYSPGLHNKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CNCC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109702-02-3
Record name N-({6-azaspiro[3.4]octan-8-yl}methyl)methanesulfonamide
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